molecular formula C24H47BrO2 B13707027 Heptadecan-9-yl 7-bromoheptanoate

Heptadecan-9-yl 7-bromoheptanoate

Cat. No.: B13707027
M. Wt: 447.5 g/mol
InChI Key: MMHWVQIQQOLJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadecan-9-yl 7-bromoheptanoate can be synthesized through esterification reactions involving heptadecan-9-ol and 7-bromoheptanoic acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Heptadecan-9-yl 7-bromoheptanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of heptadecan-9-yl 7-bromoheptanoate primarily involves its reactivity in nucleophilic substitution reactions. The bromide atom acts as a leaving group, allowing the compound to participate in various substitution reactions. This reactivity is crucial in the synthesis of complex molecules and the development of lipid-based drug delivery systems .

Comparison with Similar Compounds

Uniqueness: Heptadecan-9-yl 7-bromoheptanoate is unique due to its specific chain length and the position of the bromide atom, which confer distinct reactivity and properties. This makes it particularly suitable for applications in nano-lipid technology and drug delivery systems .

Properties

Molecular Formula

C24H47BrO2

Molecular Weight

447.5 g/mol

IUPAC Name

heptadecan-9-yl 7-bromoheptanoate

InChI

InChI=1S/C24H47BrO2/c1-3-5-7-9-11-15-19-23(20-16-12-10-8-6-4-2)27-24(26)21-17-13-14-18-22-25/h23H,3-22H2,1-2H3

InChI Key

MMHWVQIQQOLJIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.